Diantimony trioxide

Description

Current Research Landscape and Interdisciplinary Relevance of Diantimony (B1203571) Trioxide Current research on diantimony trioxide is diverse and spans multiple disciplines, reflecting its broad applicability in advanced materials. Ongoing studies focus on optimizing its performance in existing applications and exploring novel uses. For instance, research is being conducted on nano-scale antimony trioxide particles to achieve enhanced flame retardancy at lower concentrations, addressing both performance and sustainability concerns.discoveryalert.com.auIn the field of electronics, research explores its use as a dopant in semiconductors and in emerging technologies like antimony-based perovskites for solar cells.maveti.comsamaterials.comdiscoveryalert.com.ausamaterials.comInvestigations into its optical properties, such as transparency in visible light and UV absorption, highlight its potential in optical devices and solar energy.eschemy.comFurthermore, its photocatalytic activity is being explored for environmental applications like chemical reaction catalysis under light irradiation.eschemy.comThe interdisciplinary relevance of Sb₂O₃ research is evident in its impact on industries ranging from construction and automotive to electronics and textiles, driving innovation in material science, chemistry, and engineering.samaterials.commarketresearchintellect.comdiscoveryalert.com.auazelis.comCurrent research also includes exploring new synthesis methods to improve purity and performance and investigating its influence on properties like laser marking in polymers.marketresearchintellect.comresearchgate.net

Detailed Research Findings and Data

This compound exists in different crystalline forms, with the cubic form (senarmontite) and the orthorhombic form (valentinite) being the most common. chemicalbook.comnih.gov The orthorhombic form is stable below 570 °C, while the cubic form is observed at higher temperatures. chemicalbook.comnih.gov At very high temperatures (around 1560 °C), it exists as dimeric Sb₄O₆ molecules in the gas phase, which have a cage structure. chemicalbook.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | Sb₂O₃ | maveti.comnih.gov |

| Molar Mass | 291.52 g/mol | maveti.comnih.gov |

| Appearance | White powder | oecd.orgmaveti.comchemicalbook.comnih.gov |

| Melting Point | ~655-656 °C | oecd.orgmaveti.comnih.gov |

| Boiling Point | 1425-1550 °C (partially sublimes/decomposes) | oecd.orgmaveti.comnih.gov |

| Solubility in Water | Insoluble (0.000017 g/100 ml at 25°C) | maveti.comchemicalbook.comnih.gov |

| Solubility in Acids | Soluble in strong acids (e.g., HCl) | maveti.comchemicalbook.comnih.gov |

| Solubility in Alkalis | Soluble in alkali solutions | chemicalbook.comnih.gov |

| Density | 5.2 g/cm³ (at room temperature) | maveti.com |

| Crystal Structure | Cuboctahedral (cubic) and monoclinic (orthorhombic) | maveti.comchemicalbook.comnih.gov |

Research into the flame retardant mechanism indicates that when exposed to heat, antimony trioxide reacts with halogenated materials to form antimony oxyhalides and antimony halides. discoveryalert.com.au These antimony compounds act in the gas phase, trapping free radicals and interrupting the combustion chain reactions, thereby reducing flame propagation and heat release. discoveryalert.com.au

Studies on laser marking of thermoplastic polyurethane (TPU) composites containing this compound have shown that Sb₂O₃ particles absorb near-infrared laser energy and convert it into thermal energy. researchgate.net This heat promotes the thermal degradation and carbonization of the surrounding polymer matrix, resulting in high-contrast black markings. researchgate.net The quality of the markings is influenced by factors such as Sb₂O₃ loading, particle size, and laser power. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGOEFPKIHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

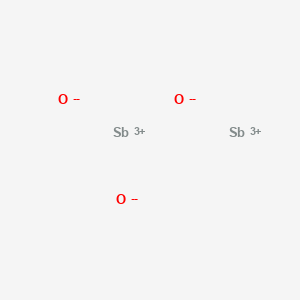

[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1309-64-4, 1327-33-9, 12412-52-1 | |

| Record name | Antimony trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senarmontite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Diantimony Trioxide

Hydrothermal and Solvothermal Synthesis Approaches for Diantimony (B1203571) Trioxide Crystallization

Hydrothermal and solvothermal methods are prominent liquid-phase techniques utilized for the crystallization of diantimony trioxide. These methods involve carrying out chemical reactions in sealed vessels under high pressure and elevated temperature, using water (hydrothermal) or non-aqueous solvents (solvothermal) as the reaction medium. These techniques offer advantages in controlling crystal growth, purity, and stoichiometry compared to traditional solid-state methods. sci-hub.se They enable the direct formation of crystalline phases from solutions. sci-hub.se

Modulation of Experimental Parameters for Morphology Control of this compound Nanostructures

The morphology of Sb₂O₃ nanostructures synthesized via hydrothermal and solvothermal methods can be precisely controlled by modulating various experimental parameters. These parameters include the concentration of the antimony precursor, the type of solvent, the presence of surfactants or additives, the solution pH, and the synthesis temperature and time. researchgate.netresearchgate.net By carefully adjusting these factors, researchers have successfully synthesized Sb₂O₃ with a variety of shapes, such as nanorods, nanosheets, nanobelts, nanowires, flower-like structures, cubic-like particles, and octahedra. researchgate.netresearchgate.net For instance, the reaction temperature and time have been shown to play crucial roles in controlling the morphology of Sb₂O₃ microstructures, including the formation of hollow spindle-like and cobblestone-like structures when using cetyltrimethylammonium bromide (CTAB) as a soft template in a hydrothermal method. researchgate.net The pH value of the precursor solution also significantly influences the crystal type and morphology of Sb₂O₃. oulu.fi Time-dependent and pH-dependent experiments have provided insights into the possible formation mechanisms for Sb₂O₃ nanocrystals with diverse morphologies. researchgate.net

Influence of Precursor Concentration and Solvent Systems on this compound Formation

The concentration of the antimony precursor and the choice of solvent system are critical factors influencing the formation and characteristics of this compound in hydrothermal and solvothermal synthesis. The concentration of precursors can affect the morphology of crystallites. revistadechimie.ro Different solvents can lead to the formation of Sb₂O₃ with different phase structures and significantly impact the microstructure. researchgate.net For example, using SbCl₃ as a starting material dissolved in ethanol (B145695) solution and mixing it with distilled water containing Na₂WO₄·2H₂O in a solvothermal method has been reported. oulu.fi The addition of NaOH solution to adjust the pH value from 9 to 11 in this system influenced the crystal type, leading to the transformation from cubic to orthorhombic phase Sb₂O₃. oulu.fi Another study used SbCl₃ dissolved in ethanol with the addition of NH₄OH to control the pH for solvothermal synthesis at elevated temperatures. mdpi.com The solvent's properties, including hydrogen bonding and charge transport forces, are key in solvothermal processes. usq.edu.au

Solid-State and Mechanochemical Synthesis Techniques for this compound

Solid-state and mechanochemical techniques offer alternative routes for synthesizing this compound, particularly for producing powders. Solid-state reactions typically involve heating solid precursors to high temperatures. Mechanochemical synthesis, on the other hand, utilizes mechanical energy, often through ball milling, to induce chemical reactions and transformations in solid materials at lower temperatures. mdpi.comacs.org This method can lead to the formation of highly reactive surfaces and accelerate reaction rates. mdpi.com

Ultrasonic-Assisted Solid-Liquid Reaction Ball Milling for this compound Nanoparticle Production

The ultrasonic-assisted solid-liquid reaction ball milling technique has been successfully employed for the synthesis of cubic this compound nanoparticles. researchgate.netresearchgate.net This method utilizes antimony powder as the raw material and is conducted in an atmosphere of acetic acid aqueous solution at a low temperature (≤100°C). researchgate.netresearchgate.net The coaction of ultrasonic waves and ball milling allows for the production of Sb₂O₃ nanoparticles with uniform and ultrafine particle size within a short reaction time. researchgate.netresearchgate.net Controlled trials have been performed to investigate the effect of ultrasonic waves, different reaction solutions, and diverse ultrasonic frequencies on the synthesis process. researchgate.netresearchgate.net The use of ultrasonic waves during the ball milling process has been shown to increase the solution reactivity. researchgate.net

Solution-Phase and Precipitation Methods for this compound Nanoparticle Fabrication

Solution-phase and precipitation methods are wet chemistry techniques commonly used for the fabrication of nanoparticles, including metal oxides. These methods involve dissolving precursor materials in a solvent and then inducing precipitation through a chemical reaction, often by adding a precipitating agent. bilkent.edu.tr These techniques can offer control over particle size and morphology, although wide particle size distribution can sometimes occur with simple precipitation. sci-hub.se

Chemical Precipitation for Nanostructured Antimony Tin Oxide Synthesis

Chemical precipitation is a method used for the synthesis of nanostructured antimony tin oxide (ATO) nanoparticles. arxiv.orgingentaconnect.comresearchgate.net This technique typically involves the reaction of soluble tin and antimony precursors in a solution, leading to the formation of a solid precipitate. High purity AR grade chemical reagents, such as SnCl₂·2H₂O and SbCl₃, are commonly used as starting materials, dissolved in distilled water with the addition of hydrochloric acid. ingentaconnect.com Ammonia solution is often added dropwise to this mixture to induce precipitation. ingentaconnect.com The resulting precipitate is then typically washed and annealed at elevated temperatures to obtain the crystalline ATO nanoparticles. arxiv.orgingentaconnect.comnanografi.com The crystallite size of the synthesized ATO material can be estimated using techniques like the Debye-Scherrer equation. arxiv.orgingentaconnect.comresearchgate.net Studies have shown that annealing temperature can influence the surface morphology and properties of the synthesized ATO. arxiv.orgingentaconnect.com For instance, annealing at 600°C has been reported to yield spherical particles with significant porosity. arxiv.org

Polyvinyl Alcohol-Assisted Liquid-Phase Synthesis of this compound Nanoparticles

Polyvinyl alcohol (PVA) assisted liquid-phase synthesis is a method employed for the preparation of this compound nanoparticles. In this approach, SbCl₃ is dissolved in an aqueous solution containing PVA. cambridge.orgresearchgate.netresearchgate.netfrontiersin.org Sodium hydroxide (B78521) (NaOH) is then added to the mixture, leading to the reaction and formation of antimony oxide nanoparticles. cambridge.orgresearchgate.netfrontiersin.org

Research indicates that this method can yield cubic Sb₂O₃ nanoparticles with particle sizes typically ranging from 10 to 80 nm, although larger particles, potentially up to 200 nm, can also form, particularly during the initial stages of reflux. cambridge.orgresearchgate.net Transmission electron microscopy (TEM) and high-resolution electron microscopy (HREM) analyses have been used to characterize the microstructure of these nanoparticles, confirming the presence of the cubic Sb₂O₃ phase. cambridge.orgresearchgate.net The particles can exhibit various polyhedral configurations and appear crystallographically perfect. cambridge.org

A specific example involves dissolving 228 mg of SbCl₃ in 100 mL of 1 M HCl, followed by the addition of 3 g of PVA. frontiersin.org The mixture is sonicated, and then 12 mL of 10 M NaOH is slowly added until a transparent-pale yellow color is observed. frontiersin.org Refluxing the mixture for 1 hour intensifies the color, and subsequent heating at 350°C for another hour yields a dry powder of antimony oxide nanoparticles. frontiersin.org

Vapor-Phase Deposition and Oxidation Routes for this compound Thin Films and Nanostructures

Vapor-phase methods are crucial for the synthesis of this compound thin films and nanostructures, offering control over film thickness and morphology. These methods often involve the transport and reaction of antimony-containing precursors in a gaseous phase.

Vapor Transport and Condensation Methods for this compound Nanoparticle Formation

Vapor transport and condensation is a technique utilized for synthesizing antimony oxide nanoparticles. This method typically involves the vaporization of a solid antimony source, followed by the transport of the vapor to a cooler region where it condenses to form nanoparticles. Research has explored the synthesis of antimony oxide nanoparticles via vapor transport and condensation of metallic antimony in an oxidizing environment. internationaljournalssrg.org

Low-Temperature Thermal Oxidation Techniques for this compound Synthesis

Low-temperature thermal oxidation techniques involve the oxidation of metallic antimony at relatively low temperatures to produce this compound. One approach described involves mixing metallic antimony with lead in a certain percentage and then oxidizing the metallic antimony in an electric furnace at a lower temperature after melting to obtain cubic this compound. google.com Another method involves oxidative roasting of a sulfide (B99878) mineral containing predominantly antimonite in rotary ovens at a controlled temperature, such as around 500°C, to oxidize and volatilize antimony trioxide. google.com The temperature of the gases is then reduced to condense the antimony trioxide. google.com

High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition

The deposition of metal oxide thin films, including this compound, often relies on the use of highly volatile precursors in techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). acs.orgnih.gov Research focuses on developing novel antimony(III) complexes with improved volatility and thermal properties for these applications. acs.orgnih.govnih.gov

Studies have synthesized and characterized various Sb(III) carboxamide complexes as potential precursors for Sb-based thin films. acs.orgnih.govnih.gov These complexes are designed with specific ligands to enhance their vapor pressure and lower their melting points. acs.orgnih.gov For instance, complexes like Sb(epa)₃, Sb(empa)₃, and Sb(edpa)₃ have shown promising volatility, with low temperatures required to achieve a vapor pressure of 1 Torr. acs.orgnih.gov

| Precursor Complex | Temperature at 1 Torr Vapor Pressure (°C) | Enthalpy of Vaporization (kJ/mol) |

| Sb(epa)₃ (4) | 58 | 83.31 |

| Sb(empa)₃ (5) | 64 | 103.58 |

| Sb(edpa)₃ (6) | 45 | 99.93 |

These precursors are synthesized via salt-elimination reactions. acs.orgnih.govnih.gov Thermogravimetric analysis (TGA) is used to evaluate their thermal behavior and volatility, with some complexes exhibiting low residual mass at elevated temperatures, indicating good volatility. acs.orgnih.govnih.gov The molecular structure of these complexes, such as complex 6, can be determined by X-ray crystallography, revealing their coordination geometry. acs.orgresearchgate.net

ALD processes for depositing antimony oxide thin films can utilize antimony precursors such as antimony halides (e.g., SbCl₃), antimony alkylamines (e.g., Sb(N(CH₃)₂)₃), and antimony alkoxides (e.g., Sb(OEt)₃), along with an oxygen source like ozone or hydrogen peroxide. google.com

Biosynthesis and Green Chemistry Approaches for this compound Production

Biosynthesis and green chemistry approaches offer environmentally friendly alternatives for the production of this compound nanoparticles. These methods often involve the use of biological organisms or materials to synthesize nanoparticles, reducing the need for harsh chemicals and high energy consumption associated with conventional methods. frontiersin.orgmdpi.comresearchgate.net

A low-cost, green, and reproducible method for the biosynthesis of Sb₂O₃ nanoparticles has been reported using microbes such as Lactobacillus sp.. nih.gov This synthesis can be performed at around room temperature. nih.gov X-ray diffraction and transmission electron microscopy analyses confirm the formation of face-centered cubic Sb₂O₃ nanoparticles, typically ranging from 3 to 12 nm, sometimes forming aggregates. nih.gov

Green synthesis approaches often utilize biological extracts from plants or microorganisms containing biomolecules that act as reducing and capping agents, influencing the size, shape, and stability of the resulting nanoparticles. frontiersin.orgmdpi.comresearchgate.net Yeasts, for example, have demonstrated the ability to synthesize antimony trioxide nanoparticles. mdpi.comresearchgate.net These bio-assisted methods can prevent contamination by toxic by-products that might be present in nanoparticles produced by physical and chemical synthesis routes. mdpi.com

Advanced Refining Techniques for High-Purity this compound

Achieving high purity this compound is essential for many applications. Advanced refining techniques are employed to remove impurities from antimony compounds or metallic antimony which is then converted to the oxide.

One method for obtaining high-purity antimony metal, which can subsequently be used to produce high-purity this compound, involves the purification of commercial grade antimony metal. researchgate.net This process can include chlorination of the metal to form antimony trichloride (B1173362) (SbCl₃), followed by distillation to purify the SbCl₃. researchgate.net The purified SbCl₃ can then be converted to the oxide. researchgate.net

Another refining technique mentioned for enhancing the purity of antimony metal or compounds is electrolytic refining, which uses electrolysis to achieve high purity. portminesllp.com Chemical refining methods, involving acid or alkali treatments, can also be used to remove residual impurities. portminesllp.com

High-purity antimony, with purities exceeding 99.995%, 99.999%, and even higher, can be obtained through various purification methods. tellurmaterials.com These include the reduction of antimony trioxide or chlorination rectification combined with multistage vacuum distillation, zone melting, or single crystal pulling growth techniques. tellurmaterials.com For instance, achieving 6N purity (99.9999%) can involve low-temperature chlorinated rectification and vacuum distillation, while even higher purities (7N and above) may require single crystal growth. tellurmaterials.com

Advanced Characterization Techniques for Diantimony Trioxide and Its Composites

Spectroscopic Characterization of Diantimony (B1203571) Trioxide

Spectroscopic methods are invaluable for probing the molecular structure, vibrational modes, surface composition, and electronic properties of diantimony trioxide.

Fourier Transform Infrared Spectroscopy (FTIR) for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and elucidate the molecular structure of materials by analyzing their vibrational modes. For this compound, FTIR spectroscopy provides characteristic absorption bands corresponding to the stretching and bending vibrations of Sb-O bonds. Studies utilizing FTIR have confirmed the presence of antimony oxides in prepared samples and helped to validate functional groups within the material. rsc.orgrdd.edu.iq

Research on borate (B1201080) glasses doped with Sb₂O₄ has employed FTIR analysis to understand the structural units formed. ekb.eg While this research focuses on a different antimony oxide stoichiometry (Sb₂O₄), the principle of using FTIR to analyze metal-oxygen vibrations and structural changes is applicable to Sb₂O₃. FTIR analysis in such studies shows the dependence of structural units on antimony concentration, indicating how antimony ions can act as modifiers within a glass network. ekb.eg

FTIR spectra of this compound typically show distinct bands related to the different crystalline phases (senarmontite and valentinite). Analysis of these spectra, often complemented by theoretical calculations like Density Functional Theory (DFT), allows for the assignment of specific vibrational bands to particular Sb-O stretching and bending modes within the crystal lattice. researchgate.net For instance, experimental IR spectra of the cubic modification (senarmontite) show intense bands that can be assigned to symmetric and antisymmetric combinations of vibrations involving bridging oxygen atoms. researchgate.net

Raman Spectroscopy for Vibrational Mode Analysis of this compound

Raman spectroscopy complements FTIR by providing information about vibrational modes that may be Raman-active but infrared-inactive, or vice versa. This technique is particularly useful for analyzing the crystal structure and phase transitions of materials like this compound. researchgate.netwarwick.ac.uk

Raman spectroscopy has been used to study both the cubic (senarmontite) and orthorhombic (valentinite) modifications of Sb₂O₃. researchgate.net The vibrational spectra obtained by Raman spectroscopy are sensitive to the structural differences between these phases. researchgate.net Scientific research based on Raman spectroscopy has been used for structural analysis, for example, in the context of glass networks containing antimony. spectaris.de While in some glass networks the antimony oxide might be integrated into the network such that the substance as such cannot be identified, Raman spectroscopy is generally valuable for analyzing the vibrational properties of antimony-containing materials. spectaris.de

Detailed analysis of Raman spectra, often involving band fitting and comparison with theoretical calculations, allows for the assignment of specific peaks to different vibrational modes of the Sb-O bonds and the Sb-O-Sb linkages within the Sb₂O₃ structure. researchgate.netscispace.com For example, some Raman bands in antimony-containing compounds have been attributed to Sb-O-Sb stretching vibrations. researchgate.net Studies have also investigated the relationship between bonding and lattice dynamics in antimony oxides using techniques including Raman spectroscopy. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Valence State Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms present in the top few nanometers of a material's surface. For this compound, XPS is crucial for determining the surface elemental composition (specifically the ratio of antimony to oxygen) and the valence state of antimony. conicet.gov.ar

XPS analysis of antimony oxides often involves the examination of the Sb 3d and O 1s core level spectra. Due to the overlap between the Sb 3d₅/₂ and O 1s peaks, careful peak fitting and deconvolution procedures are necessary to accurately determine the contributions from both oxygen and antimony. conicet.gov.arresearchgate.net The Sb 3d spectrum typically consists of a doublet (Sb 3d₅/₂ and Sb 3d₃/₂), and the binding energies of these peaks are characteristic of the antimony's valence state. researchgate.nettandfonline.com

Studies have shown that XPS can distinguish between metallic Sb and Sb₂O₃ based on the binding energies of the Sb 3d peaks. researchgate.net For Sb₂O₃, the Sb 3d₅/₂ and Sb 3d₃/₂ peaks appear at higher binding energies compared to metallic antimony. researchgate.net While distinguishing between Sb(III) and Sb(V) states using only the core level spectra can sometimes be challenging due to similar binding energies, analysis of the valence band spectrum can provide additional information about the chemical state of antimony. tandfonline.com XPS analysis has been used to confirm the presence of Sb(III) species in anodic antimony oxide films. conicet.gov.ar The technique also allows for the determination of the atomic concentrations of antimony and oxygen on the surface. researchgate.net

UV-Visible Absorption Spectroscopy for Electronic Structure Properties

UV-Visible (UV-Vis) absorption spectroscopy is widely used to investigate the electronic structure and optical properties of semiconductor materials, including this compound. This technique measures the absorption or transmission of light as a function of wavelength, providing information about electronic transitions and the material's band gap energy. nih.govthermofisher.com

For semiconductors, UV-Vis spectroscopy is used to determine the optical band gap, which is the minimum energy required to excite an electron from the valence band to the conduction band. thermofisher.com The band gap energy (E_g) is often calculated from the absorption spectra using methods like the Tauc plot, which relates the absorption coefficient to the photon energy. nih.govthermofisher.com this compound is known as a V-VI semiconductor with a broad band gap, typically in the near ultraviolet region. rdd.edu.iq

Research utilizing UV-Vis spectroscopy on antimony-containing materials has reported band gap values. For example, a study on an antimony(III) halide templated by 2,2′-Bipyridinium reported an indirect band gap of approximately 2.28 eV, calculated using absorption, reflectance, and the Tauc method. nih.gov Another study on tri-metallic sulphide material found a low bandgap energy of 2.17 eV using UV-Vis spectroscopy. researchgate.net While these examples are for related antimony compounds or composites, they illustrate the application of UV-Vis spectroscopy and Tauc plot analysis to determine the band gap, a key electronic structure property. The optical properties of Sb₂O₃ thin films, such as high transmittance in visible and infrared regions and high absorption in the ultraviolet region, are also investigated using UV-Vis spectroscopy. rdd.edu.iq

Morphological and Microstructural Characterization of this compound

Understanding the morphology and microstructure of this compound is essential as these features significantly influence its physical and chemical properties and performance in various applications. Techniques like Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are indispensable for visualizing the surface details and microstructural characteristics.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are widely used techniques to examine the surface morphology and microstructure of materials at high magnifications. SEM provides detailed images of the surface, revealing features such as particle size, shape, and arrangement. mpiuk.com FE-SEM offers even higher resolution due to a more focused electron beam, allowing for the observation of finer details and nanostructures. mpiuk.comsurfacesciencewestern.com

These techniques have been extensively applied to characterize the morphology of this compound. SEM images can show the arrangement of morphological particles in antimony-containing materials. researchgate.net Studies on the synthesis of antimony-tin oxide (ATO) nanoparticles have used SEM to visualize agglomerated nanostructures with various morphologies, including spherical, cube, square, and rod forms. rsc.org

FE-SEM is particularly useful for investigating the nano-scale structures of antimony films and this compound, providing high-resolution images with exceptional depth of field. surfacesciencewestern.com This allows researchers to observe intricate structures and understand how morphology changes under different experimental conditions. surfacesciencewestern.com For instance, FE-SEM has been used to study the morphology of structures grown on antimony substrates and to investigate the microstructure of coatings containing antimony oxide. researchgate.netresearchgate.net The morphology and crystallographic phase of Sb₂O₃ microstructures grown by methods like thermal evaporation have been shown to depend on synthesis parameters, and these structures are characterized using techniques including SEM and FE-SEM. researchgate.net Self-assembled flower-like antimony trioxide microstructures composed of nanosheets have also been characterized by SEM, revealing their three-dimensional structure. osti.gov

Transmission Electron Microscopy (TEM) and High-Resolution Electron Microscopy (HREM) for Nanostructure and Crystalline Defects

Transmission Electron Microscopy (TEM) and High-Resolution Electron Microscopy (HREM) are powerful techniques for visualizing the morphology, nanostructure, and crystalline defects of materials like this compound at the nanoscale. STEM (Scanning Transmission Electron Microscopy), often used in conjunction with TEM, can provide high-angle annular dark-field (HAADF) images that highlight material features at high resolution. chalmers.seacs.org These techniques allow for detailed examination of the shape and size of Sb₂O₃ particles, as well as the identification of internal structures and imperfections within the crystal lattice.

Studies utilizing STEM have provided insights into the structure of Sb₂O₃ films and interfaces. For instance, a high-resolution HAADF STEM image can reveal the interface between an Sb₂O₃ layer and a contact material like copper. chalmers.seacs.org TEM imaging has confirmed that Sb₂O₃ films can be polycrystalline, with lattice fringes observable in high-resolution images. researchgate.net The crystalline nature of Sb₂O₃ nanowires, including their single-crystalline nature and oriented growth direction, has been confirmed through selected area electron diffraction and high-resolution TEM studies. researchgate.net Analysis of HREM images, combined with EDXS data, has shown that surface formations resulting from annealing can be crystallites of senarmontite (cubic Sb₂O₃). researchgate.net These crystallites can have shapes close to a tetrahedron or octahedron. researchgate.net

TEM and HREM are also invaluable for studying defects. For example, electron microscopy and spectroscopy are used to assess thin films and can help in tackling scientific questions related to limiting structural and electronically active defects in compound semiconductor systems. epfl.ch High-resolution TEM (HREM) image analysis is used for the chemical analysis of high-resolution images and the characterization of defects. asu.edu

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to measure the average hydrodynamic particle size and the broadness of the size distribution of submicron particles dispersed in a liquid. usp.org It is particularly suitable for analyzing dispersed systems composed of randomly moving particles up to approximately 2 µm. usp.org

The principle of DLS is based on the Brownian motion of particles in a liquid. usp.orguci.edu Smaller particles move faster due to Brownian motion, while larger particles move more slowly. usp.orguci.edu When these particles are illuminated by a laser, the intensity of the scattered light fluctuates depending on their diffusion coefficients. usp.org DLS systems measure the rate of these intensity fluctuations and use this information to calculate the particle size. uci.edu

The fundamental size distribution generated by DLS is an intensity distribution, which can be converted to volume or number distributions using theories like Mie theory. uci.edu However, number distributions are less commonly used as small errors in data can lead to large errors in the distribution by number. uci.edu A parameter used to define the size range and non-uniformity of a size distribution in DLS is the polydispersity index (PDI). nih.gov PDI values greater than 0.7 generally indicate a very broad particle size distribution that may not be suitable for DLS analysis. nih.gov

DLS has been applied to characterize the particle size of Sb₂O₃. For instance, a DLS histogram showed the size distribution of Sb₂O₃ nanocubes. researchgate.net In one study, DLS measurements of iron(oxyhydr)oxide nanoparticles, relevant in contexts involving antimony removal, resulted in a mean particle size of 11.7 ± 1.1 nm with a polydispersity index of 0.3 ± 0.1. researchgate.net

Crystallographic and Phase Analysis of this compound

Crystallographic and phase analysis techniques are essential for identifying the crystalline forms of this compound and understanding its structural arrangement.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Analysis

X-ray Diffraction (XRD) is a widely used technique for identifying the crystalline phases present in a material and determining its structural properties. chalmers.seacs.orgnih.govannexpublishers.comutm.mynih.gov XRD patterns provide characteristic peaks that correspond to specific crystal structures, allowing for phase identification by comparison with reference patterns. nih.govnipne.ro

XRD analysis of this compound has consistently identified its crystalline phases. Studies have shown that Sb₂O₃ can exist in different crystalline forms, including the diamond cubic structure (senarmontite) and the orthorhombic phase (valentinite). researchgate.netnih.gov XRD with Rietveld analysis has indicated the presence of a single crystalline phase of antimony trioxide in the diamond cubic structure senarmontite in generator reservoir bulk material and filter samples. nih.gov The purity of Sb₂O₃ lots has been confirmed using XRD, with patterns consistent with library reference patterns for senarmontite. nih.gov

XRD is also used to investigate the structural characteristics of Sb₂O₃ thin films. Studies have shown that Sb₂O₃ thin films prepared by techniques like thermal vacuum evaporation can have a polycrystalline and cubic structure. researchgate.netnipne.ro The crystallinity of these films can improve with increasing substrate temperature, and the preferential orientation along specific crystallographic directions, such as the (222) direction, can increase. nipne.ro XRD patterns can reveal the influence of substrate temperature on crystallinity. nipne.ro The grain size of Sb₂O₃ thin films has been observed to increase with increasing substrate temperature, a fact revealed by both XRD patterns and AFM micrographs. nipne.ro

XRD is also used in the characterization of doped or composite materials containing Sb₂O₃. For example, XRD analysis has been used in the study of antimony-phosphate glasses to confirm their amorphous nature or identify crystalline phases that emerge with increasing Sb₂O₃ concentration. utm.my

Elemental and Chemical Composition Analysis

Determining the elemental and chemical composition of this compound and its composites is crucial for understanding purity, stoichiometry, and the distribution of elements.

Energy Dispersive X-ray Spectroscopy (EDXS) for Local Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDXS), also referred to as EDS or EDAX, is a technique often coupled with electron microscopy (like SEM or STEM) to determine the elemental composition of a sample, particularly for analyzing the local elemental distribution and identifying the composition of specific areas or features. chalmers.seacs.orgutm.mysemanticscholar.org When the sample is irradiated with an electron beam, elements in the sample emit characteristic X-rays, which are detected and analyzed by the EDXS system to provide qualitative and quantitative elemental information from the analyzed volume. semanticscholar.org

EDXS maps can show the spatial distribution of different elements within a sample. chalmers.seacs.org This is particularly useful for examining the interfaces between different layers or components in a material system involving this compound. For example, EDXS maps have been used to show the elemental distribution of O, Sb, Cu, Si, and Au in capacitor structures containing Sb₂O₃ dielectric layers. chalmers.seacs.org These maps can reveal the distribution of elements across metal and dielectric layers and indicate whether reactions have occurred at interfaces. acs.org EDXS analysis can also provide elemental ratios, such as the O/Sb ratio in Sb₂O₃ films, which can indicate nonstoichiometry. chalmers.seacs.orgchalmers.se Line profiles obtained from EDXS data show the atomic percentage distribution of elements across a specific line scan on the sample. chalmers.seacs.orgchalmers.se

EDXS analysis has been used to investigate the chemical composition of features observed in electron microscopy, such as nanocrystals formed after dielectric breakdown in Sb₂O₃ layers, confirming their metallic nature and the presence of elements like Sb and Cu. chalmers.se Combined with HREM images, EDXS data has helped conclude that surface formations are crystallites of senarmontite Sb₂O₃. researchgate.net EDXS spectra can also detect the elemental traces in materials like antimony-phosphate glasses. utm.my High-resolution images obtained by SEM and elemental spectral data using EDX can be combined for detailed analysis of elemental composition and distribution in complex samples. semanticscholar.org

Electrical Characterization Techniques for this compound Dielectrics

The electrical characterization of this compound films, especially when used as dielectrics, involves several techniques to assess their insulating capabilities, breakdown strength, leakage current, and reliability. These techniques provide insights into the material's intrinsic properties and how it behaves under electrical stress.

Current-Voltage (I-V) Measurements for Dielectric Breakdown and Leakage Current

Current-Voltage (I-V) measurements are fundamental for evaluating the dielectric properties of Sb₂O₃ films. These measurements typically involve applying a voltage across the dielectric layer and monitoring the resulting current. Key parameters extracted from I-V curves include leakage current and breakdown voltage.

Leakage current refers to the small current that flows through the dielectric when a voltage is applied below the breakdown threshold. Low leakage current is desirable for a good dielectric, indicating effective insulation. Studies on Sb₂O₃ thin films have investigated the factors influencing electrical conductivity and, consequently, leakage current. For instance, the electrical conductivity of Sb₂O₃ thin films has been observed to increase with increasing film thickness inoe.ronipne.roresearchgate.net. Surface defects in thinner films and grain boundaries in thicker films can play a significant role in affecting electrical properties inoe.roresearchgate.net. Heat treatment can also influence the electrical conductivity of Sb₂O₃ films, with observed increases after annealing researchgate.netinoe.ro. The electrical conductivity of undoped polycrystalline Sb₂O₃ thin films at room temperature is reported to be around 10²⁵ m⁻³, with deviations from the ideal single crystal structure, such as oxygen vacancies, contributing to conductivity inoe.ro.

Dielectric breakdown is a critical phenomenon where the dielectric material loses its insulating property under a high electric field, leading to a sudden increase in current. I-V breakdown measurements involve increasing the voltage until a compliance current is reached, defining the breakdown voltage chalmers.seacs.org. The breakdown voltage and the associated breakdown field strength are crucial indicators of the dielectric's ability to withstand electrical stress. For an approximately 8 nm thick Sb₂O₃ film, an average breakdown voltage of 2.4 V has been measured when using copper as a contact chalmers.seacs.org. The choice of electrode material can influence the breakdown strength chalmers.se. The breakdown field strength of Sb₂O₃ is reported to be lower than projected by theoretical models, which assume stoichiometric material devoid of defects; the observed oxygen deficiency in as-grown Sb₂O₃ films is considered a contributing factor to this lower breakdown field chalmers.seacs.org.

The increase in current with voltage, followed by a sudden exponential jump at breakdown, is characteristic of dielectric breakdown in Sb₂O₃ chalmers.seacs.org. Cyclic stressing of Sb₂O₃ capacitors can reveal a gradual increase in leakage current over time, eventually leading to soft dielectric breakdown chalmers.seacs.org.

Time-Dependent Dielectric Breakdown (TDDB) for Dielectric Reliability

Time-Dependent Dielectric Breakdown (TDDB) is a standard technique used to assess the long-term reliability of dielectric materials under constant electrical stress. In TDDB measurements, a constant voltage is applied to the dielectric, and the time until breakdown occurs is monitored. This "time to breakdown" (TBD) is a measure of the dielectric's lifetime under the given stress conditions.

TDDB measurements on Sb₂O₃ dielectrics reveal distinct stages of degradation, including charge trapping, stress-induced leakage current (SILC), and dielectric breakdown chalmers.seacs.org. Initially, upon applying a constant voltage stress, the leakage current may decrease over the first few seconds, which is attributed to charge trapping in pre-existing defects, primarily oxygen vacancies, within the Sb₂O₃ film chalmers.seacs.org. Filling these traps increases the local potential, reducing the tunnel current chalmers.seacs.org. Following this initial decrease, the tunnel current can increase over time due to the generation of new defects, a phenomenon known as stress-induced leakage current (SILC) chalmers.seacs.org.

A sudden rise in current during TDDB measurements can indicate a soft dielectric breakdown chalmers.seacs.org. Soft breakdown signifies a localized failure in the dielectric, leading to increased leakage current, but the device may still remain functional, albeit with degraded performance chalmers.seacs.orgncsu.edu. Continued defect generation can lead to permanent damage and hard dielectric breakdown, which is a catastrophic failure resulting in the complete loss of insulating capability chalmers.seacs.orgncsu.edu. The mechanisms governing soft and hard breakdown in Sb₂O₃ have been shown to be different, with soft breakdown potentially involving the generation of new oxygen vacancies and migration of metallic species from contacts, while hard breakdown is often attributed to Joule heating leading to morphological changes and oxygen redistribution chalmers.seacs.org. TDDB is considered a crucial method for determining the quality of dielectric distributions and projecting dielectric lifetime ti.comnycu.edu.tw.

Random Telegraph Noise (RTN) Analysis for Defect Generation in this compound Films

Random Telegraph Noise (RTN) is a phenomenon observed as discrete, step-like fluctuations in the current or voltage of electronic devices. It is caused by the capture and emission of charge carriers by individual or small numbers of defects (traps) within the gate dielectric nih.govljmu.ac.uknist.gov. RTN analysis is a powerful technique for studying defect generation and the characteristics of these defects in dielectric films like Sb₂O₃.

While the provided search results discuss RTN in the context of gate dielectrics generally and its use in characterizing defects and reliability challenges in nanoscale devices nih.govljmu.ac.uknist.govresearchgate.netkit.ac.jp, specific detailed research findings on RTN analysis applied directly to this compound (Sb₂O₃) films as the dielectric material are limited within the search results. However, the principles of RTN analysis are applicable to understanding defect behavior in Sb₂O₃ dielectrics.

Defects within the gate dielectric, such as oxygen vacancies, can act as traps that capture and emit charge carriers tunneling from the semiconductor channel chalmers.seacs.orgnist.govkit.ac.jp. These capture and emission events cause fluctuations in the channel current, which manifest as RTN nist.govkit.ac.jp. The analysis of RTN signals, including the amplitude of the fluctuations and the characteristic capture (τc) and emission (τe) time constants, can provide information about the energy levels, spatial location, and density of the traps ljmu.ac.uknist.govkit.ac.jp.

In the context of dielectric degradation and reliability, the generation of new defects under electrical stress can influence RTN behavior. An increase in the density of active traps can lead to more complex RTN signals or contribute to increased low-frequency noise. Electrical measurements on Sb₂O₃ have revealed that defects are generated gradually upon electrical stressing, and the evaluation of degradation is based on charge trapping, stress-induced leakage current, and dielectric breakdown measurements chalmers.seresearchgate.net. While RTN is not explicitly detailed for Sb₂O₃ in these results, the underlying principle of defect generation under stress and its impact on electrical characteristics is relevant. RTN analysis could potentially be used to gain a more fundamental understanding of the atomic-scale mechanisms of defect generation in Sb₂O₃ films under various stress conditions.

Chemical Reactivity and Mechanistic Investigations of Diantimony Trioxide

Flame Retardancy Mechanisms of Diantimony (B1203571) Trioxide in Polymer Systems

Diantimony trioxide (Sb₂O₃) is a well-established synergistic flame retardant, meaning it significantly enhances the flame-retardant properties of other substances, particularly halogenated compounds. nbinno.comhmroyal.comnihonseiko.co.jpoceanchemgroup.comoceanchemgroup.combisleyinternational.comavient.com While not a flame retardant on its own, its combination with halogenated materials creates a highly effective system for reducing the flammability of a wide range of polymers. hmroyal.comnihonseiko.co.jpoceanchemgroup.comstackexchange.com The mechanisms of this synergy are complex and occur in both the gas and solid phases of a fire.

The primary mechanism of this compound's synergistic action with halogenated flame retardants occurs in the gas phase. stackexchange.comvtalc.com When a polymer containing these additives is exposed to the high temperatures of a fire, the halogenated compound decomposes and releases hydrogen halides (HX, where X is a halogen such as chlorine or bromine). hmroyal.comstackexchange.com These hydrogen halides then react with the this compound to form volatile antimony trihalides (SbX₃) or antimony oxyhalides (SbOX). nbinno.comhmroyal.comstackexchange.comeschemy.com

These antimony compounds are then released into the flame, where they act as potent radical scavengers. nbinno.comhmroyal.comstackexchange.com The combustion process is a chain reaction that relies on the presence of high-energy free radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals. aerofiltri.it The antimony trihalides and oxyhalides interrupt this chain reaction by "trapping" these free radicals, thus inhibiting the flame's propagation. hmroyal.comoceanchemgroup.comstackexchange.comaerofiltri.it This process effectively slows or prevents burning, reduces heat generation, and limits the production of flammable gases. aerofiltri.it

| Step | Reactants | Products | Significance |

|---|---|---|---|

| 1. Decomposition of Halogenated Flame Retardant | Polymer-X | HX (Hydrogen Halide) | Release of the halogen source necessary for the synergistic reaction. |

| 2. Formation of Antimony Trihalide | Sb₂O₃ + HX | SbX₃ (Antimony Trihalide) + H₂O | Generation of the volatile radical scavenger. |

| 3. Radical Scavenging | SbX₃ + H•/•OH | SbX₂• + HX, etc. | Interruption of the combustion chain reaction in the flame. |

In the solid, or condensed, phase of the burning material, this compound contributes to flame retardancy through two primary mechanisms: char formation and endothermic decomposition. nbinno.comnihonseiko.co.jpbisleyinternational.comstackexchange.comvtalc.comalfa-chemistry.com

This compound promotes the formation of a carbonaceous char layer on the surface of the polymer. nbinno.comstackexchange.comvtalc.comalfa-chemistry.com This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the supply of oxygen necessary for combustion. nbinno.comstackexchange.com The formation of antimony trichloride (B1173362) and antimony oxychloride in the solid phase can also act as a dehydrating agent, which further enhances charring. stackexchange.com By reducing the rate of thermal decomposition of the polymer, less flammable volatile gas is produced to fuel the fire. stackexchange.com

Furthermore, the decomposition of this compound is an endothermic process, meaning it absorbs heat from its surroundings. oceanchemgroup.comvtalc.comalfa-chemistry.com This absorption of heat helps to lower the surface temperature of the material, thereby slowing down the combustion process. vtalc.comalfa-chemistry.com

| Mechanism | Description | Effect |

|---|---|---|

| Char Formation | Promotion of a carbonaceous layer on the polymer surface. | Insulates the underlying material from heat and oxygen, reducing the production of flammable gases. nbinno.comstackexchange.com |

| Endothermic Decomposition | The decomposition of Sb₂O₃ absorbs heat. | Lowers the surface temperature of the material, slowing the rate of combustion. vtalc.comalfa-chemistry.com |

In addition to radical scavenging, the antimony compounds released into the gas phase also interfere with the combustion process through physical mechanisms. The volatilized antimony halides and oxyhalides are non-combustible and act to dilute the concentration of flammable gases and oxygen in the flame. oceanchemgroup.comalfa-chemistry.com This dilution effect further inhibits the combustion process by reducing the availability of fuel and oxidizer. oceanchemgroup.comalfa-chemistry.com The formation of a protective film on the material's surface from the molten this compound also serves to isolate the material from the air. oceanchemgroup.comalfa-chemistry.com

Oxidative Dissolution Mechanisms of this compound in Environmental Systems

The environmental fate and transport of this compound are significantly influenced by its dissolution, which is often mediated by oxidative processes.

Research has shown that manganese oxides, such as birnessite, can promote the oxidative dissolution of this compound. researchgate.netnih.gov This process is enhanced at higher pH levels and with higher concentrations of manganese(II). researchgate.netnih.gov The mechanism involves the generation of dissolved intermediate manganese(III) species, which are potent oxidizing agents. researchgate.netnih.gov These Mn(III) species can then oxidize the antimony(III) in this compound to the more soluble antimony(V). researchgate.netresearchgate.netnih.govnih.govresearchgate.net In some systems, amorphous Mn(III) oxides also play a role in this oxidative dissolution. researchgate.netnih.gov A significant portion of the released antimony can become immobilized by the manganese oxides. researchgate.netnih.gov

| Factor | Effect on Dissolution | Underlying Mechanism |

|---|---|---|

| Higher pH | Enhanced | Favors the formation of reactive Mn(III) species. researchgate.netnih.gov |

| Higher Mn(II) Loadings | Enhanced | Increases the concentration of Mn(III) intermediates and amorphous Mn(III) oxides. researchgate.netnih.gov |

Antimony primarily exists in the environment in two oxidation states: trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). nih.govresearchgate.net The mobility, bioavailability, and toxicity of antimony are highly dependent on its speciation, which is governed by redox conditions, pH, and interactions with other soil and water components. nih.govkorea.ac.krnih.gov

Under aerobic (oxidizing) conditions, the dominant and more stable form of antimony is Sb(V), often present as the antimonate (B1203111) anion, Sb(OH)₆⁻. Conversely, under reducing (anoxic) conditions, the more mobile and generally more toxic Sb(III), as antimonite [Sb(OH)₃], becomes more prevalent. nih.gov The transformation between these two oxidation states is a critical process in determining the environmental behavior of antimony.

In soil environments, antimony mobility is also influenced by its association with iron and manganese oxides, as well as organic matter. tandfonline.com Sb(V) can be sorbed onto humic acids, particularly at lower pH values. The presence of iron and manganese oxides can lead to the oxidation of Sb(III) to Sb(V), which can then be adsorbed onto the oxide surfaces, thereby reducing its mobility. researchgate.netnih.gov While Sb(V) is generally the more stable form in many soil environments, some studies have found Sb(III) to persist, particularly in soils with high organic matter content and acidic conditions. Methylated antimony species have also been detected in some soils, indicating that biological processes can also play a role in antimony's environmental transformations. rsc.org

Interfacial Reactivity of this compound in Electronic Devices

The performance and reliability of electronic devices utilizing this compound (Sb₂O₃) as a high-κ gate dielectric are critically dependent on the chemical and physical phenomena occurring at the interface between the dielectric and the electrode materials. chalmers.se Electrical stress can induce significant changes in the material, leading to device degradation and eventual failure. acs.org Understanding these interfacial reactions is crucial for optimizing device design and ensuring long-term stability.

Oxygen Vacancy Generation and Metallic Species Migration in this compound Dielectrics

Under electrical stress, this compound dielectrics undergo degradation through mechanisms that include the formation of oxygen vacancies and the migration of metallic species from the contacts. acs.org The process of dielectric breakdown often occurs in distinct stages. Initially, charge trapping at pre-existing defects, which are primarily oxygen vacancies, can cause a temporary decrease in tunnel current. acs.org However, continued electrical stress leads to the generation of new defects, a phenomenon known as stress-induced leakage current (SILC). acs.org

This degradation can culminate in a soft dielectric breakdown, which is characterized by the generation of additional oxygen vacancies within the Sb₂O₃ film and the gradual migration of metal from the electrode into the dielectric layer. acs.org In contrast, a hard dielectric breakdown is a more catastrophic failure event driven by Joule heating. This leads to a significant temperature increase, causing a complete redistribution and removal of oxygen from the Sb₂O₃ film and the formation of antimony-enriched metallic nanocrystals. acs.org

For example, in a device with copper (Cu) contacts, soft breakdown results in the migration of Cu into the Sb₂O₃. acs.org During a hard breakdown, not only are antimony nanocrystals formed, but the displaced oxygen can also migrate and react with other materials in the device structure, such as forming a nonstoichiometric aluminum oxide layer if an aluminum capping layer is present. acs.org

Influence of Electrode Materials on Interfacial Chemistry and Device Performance

Inert electrodes, such as gold (Au), show minimal chemical reaction at the interface with Sb₂O₃. chalmers.se This lack of an interfacial reaction layer contributes to improved dielectric performance. chalmers.se Devices using Au electrodes exhibit lower leakage currents and a higher breakdown field strength of approximately 2.7 MV cm⁻¹. chalmers.se

In contrast, more reactive electrodes like titanium (Ti) can have a detrimental effect on the device. chalmers.se Transmission electron microscopy has revealed that titanium scavenges oxygen from the this compound layer. chalmers.se This process forms a defective, non-stoichiometric titanium oxide (TiOₓ) layer at the Ti/Sb₂O₃ interface. chalmers.se The formation of this defective layer is associated with a significant increase in leakage current—by three to four orders of magnitude—compared to devices with Au electrodes. chalmers.se

Copper (Cu) contacts have also been studied, and at the nanometer scale, the Sb₂O₃/Cu interface appears sharp with no observable initial chemical reactions. acs.org However, as noted previously, Cu is prone to migrate into the Sb₂O₃ film under electrical stress during soft dielectric breakdown. acs.org For inert electrodes like platinum (Pt) and gold (Au), it is theorized that the breakdown path could be formed by the aggregation of oxygen vacancies rather than the formation of metallic filaments. acs.org

The table below summarizes the observed effects of different electrode materials on the performance of this compound dielectrics.

| Electrode Material | Interfacial Reaction with Sb₂O₃ | Impact on Device Performance | Primary Failure Mechanism Contribution |

|---|---|---|---|

| Gold (Au) | Minimal to no chemical reaction; sharp interface observed. chalmers.se | Lower leakage current and higher breakdown field (2.7 MV cm⁻¹). chalmers.se | Breakdown path may form via aggregation of oxygen vacancies. acs.org |

| Titanium (Ti) | Reacts with Sb₂O₃, scavenging oxygen to form a defective TiOₓ layer. chalmers.se | Leakage current increases by 3-4 orders of magnitude compared to Au. chalmers.se | Formation of a defective interfacial oxide layer. chalmers.se |

| Copper (Cu) | Interface appears sharp initially, but Cu migrates under electrical stress. acs.org | Susceptible to the formation of metallic nanoconduction filaments during soft breakdown. acs.org | Migration of metallic species into the dielectric. acs.org |

Biomethylation and Mobilization Pathways of this compound by Microbial Activity

Microorganisms play a significant role in the environmental fate and geochemical cycling of antimony through various metabolic processes, including reduction, methylation, and other mobilization pathways. frontiersin.orgrsc.org These biological transformations can alter the speciation, solubility, and toxicity of antimony compounds like this compound. frontiersin.orgasm.org

Biomethylation is a key process where microbes catalyze the transfer of methyl groups to antimony, producing organometallic compounds. frontiersin.org This transformation has been observed in a wide range of microorganisms, including fungi, archaea, and bacteria. frontiersin.orgasm.org Fungi such as Scopulariopsis brevicaulis and Phaeolus schweinitzii are known to convert inorganic antimony into volatile trimethylstibine ((CH₃)₃Sb) under aerobic conditions. frontiersin.orgasm.org The process is not limited to fungi; aerobic yeasts like Cryptococcus humicolus and certain methanogenic archaea and sulfate-reducing bacteria have also demonstrated the ability to methylate antimony. asm.org The resulting methylated forms include monomethylated Sb (MMSb), dimethylated Sb (DMSb), and trimethylated Sb (TMSb). frontiersin.org This biological methylation can increase the mobility of antimony in the environment. mdpi.com

Mobilization Pathways for this compound and other antimony species are often linked to microbial respiratory processes. researchgate.net In anoxic environments, some bacteria can use pentavalent antimony (Sb(V)) as a terminal electron acceptor in a process called dissimilatory antimonate reduction. rsc.orgresearchgate.net This anaerobic respiration reduces Sb(V) to the less soluble trivalent state, Sb(III), which can then precipitate as this compound (Sb₂O₃) microcrystals. asm.orgresearchgate.net This pathway can serve to immobilize antimony from the aqueous phase. rsc.org

Conversely, other microbial activities can enhance antimony mobilization. Dissimilatory metal-reducing bacteria (DMRB), such as Shewanella oneidensis, can mobilize antimonite (Sb(III)) that is adsorbed to minerals like goethite. acs.orggeomar.de One newly identified pathway involves the microbial reduction of elemental sulfur (S⁰) under alkaline conditions. acs.orggeomar.de The biogenic sulfide (B99878) produced reacts with antimonite to form mobile thioantimonate (Sb(V)-S), which results in a significantly greater release of antimony into the water compared to abiotic conditions. acs.orggeomar.de

The table below summarizes key microbial processes affecting the transformation and mobility of antimony.

| Microbial Process | Description | Key Microorganisms Involved | Effect on Antimony |

|---|---|---|---|

| Biomethylation | Covalent addition of methyl groups to inorganic antimony. frontiersin.org | Fungi (Scopulariopsis brevicaulis), Yeasts (Cryptococcus humicolus), Archaea, Bacteria. frontiersin.orgasm.org | Forms volatile and mobile methylated species (MMSb, DMSb, TMSb). frontiersin.org |

| Dissimilatory Antimonate Reduction | Use of Sb(V) as a terminal electron acceptor for anaerobic respiration, reducing it to Sb(III). researchgate.net | Bacillales order bacteria (e.g., strain MLFW-2), Chemoautotrophs from Rhizobium genus. asm.orgresearchgate.net | Immobilization through the formation of insoluble Sb₂O₃ microcrystals. asm.orgresearchgate.net |

| Mobilization via Sulfur Respiration | Reduction of elemental sulfur to sulfide, which reacts with Sb(III) to form soluble thio-species. acs.orggeomar.de | Dissimilatory metal-reducing bacteria (Shewanella oneidensis). acs.orggeomar.de | Enhanced mobilization through the formation of mobile thioantimonate. acs.orggeomar.de |

Catalytic Applications and Mechanistic Insights of Diantimony Trioxide

Catalytic Role of Diantimony (B1203571) Trioxide in Polymer Synthesis

Diantimony trioxide has long been a cornerstone in the production of polyesters, particularly Polyethylene (B3416737) Terephthalate (B1205515) (PET). Its high catalytic activity and minimal side reactions have solidified its position as a preferred catalyst in industrial settings. polito.it

This compound is the most extensively used polymerization catalyst for the synthesis of PET from ethylene (B1197577) glycol and either terephthalic acid or dimethyl terephthalate. nihonseiko.co.jp It is considered the industry-standard catalyst for this process. firstpetrochemicals.com Typically, it is employed in concentrations ranging from 0.01% to 0.1% by weight, based on the dialkyl terephthalate, with a concentration of about 0.03% being preferred in many cases. google.com One of the key advantages of using this compound is its ability to accelerate the polymerization rate to achieve a high intrinsic viscosity, which is crucial for producing strong films and filaments, without causing undesirable coloration in the final polymer. polito.itgoogle.com

The catalytic mechanism is understood to involve the formation of an antimony glycolate (B3277807) complex, which acts as the pre-catalyst. researchgate.net This complex facilitates the polycondensation reaction, where monomer units are joined together to form the long polymer chains of PET. researchgate.net The high catalytic activity of this compound allows for the efficient production of high molecular weight PET. polito.it

Table 1: Typical Conditions for this compound in PET Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Catalyst Concentration | 0.01% - 0.1% (by weight) | google.com |

| Preferred Concentration | ~0.03% (by weight) | google.com |

| Polymerization Temperature | 230°C - 290°C | google.com |

| Reaction Phase | Liquid or Solid Phase | google.com |

Solid-state polycondensation (SSP) is a crucial process for increasing the molecular weight of PET to the levels required for applications such as bottle manufacturing. This compound plays a significant role in the kinetics of this process. Research has shown that the rate constant of SSP increases with an increasing concentration of the antimony catalyst, up to a certain point. researchgate.net Conversely, the activation energy for the SSP reaction decreases as the catalyst concentration increases. researchgate.net

For instance, in one study, the activation energy for an uncatalyzed SSP of PET was found to be 30.7 kcal/mol. researchgate.net With the addition of a sufficient amount of this compound catalyst, this activation energy was reduced to 23.3 kcal/mol. researchgate.net This reduction in activation energy signifies a lower energy barrier for the reaction to proceed, thus increasing the reaction rate. The SSP rate reaches its maximum at a catalyst concentration of approximately 150 ppm of antimony. researchgate.net

Table 2: Effect of this compound on PET Solid-State Polycondensation (SSP)

| Parameter | Uncatalyzed | Catalyzed | Reference |

|---|---|---|---|

| Activation Energy (kcal/mol) | 30.7 | 23.3 | researchgate.net |

Photocatalytic and Electrocatalytic Applications of this compound

In recent years, the potential of this compound in advanced oxidation processes has been explored. Its semiconductor properties make it a candidate for photocatalytic and electrocatalytic applications, particularly in environmental remediation and energy conversion.

This compound has demonstrated photocatalytic activity in the degradation of various organic dyes under UV irradiation. jchps.comjchps.com This process relies on the generation of electron-hole pairs when the semiconductor material is illuminated with light of sufficient energy. These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which are capable of breaking down the complex molecules of organic dyes into simpler, less harmful substances. jchps.com

Studies have shown the successful degradation of dyes like Safranin-O and Malachite Green using this compound as a photocatalyst. jchps.comjchps.com The efficiency of the degradation process is influenced by factors such as the catalyst dosage and the intensity of the light source. jchps.comjchps.com For example, in the degradation of Safranin-O, the highest efficiency was observed at a catalyst dosage of 0.10 g/100cm ³ with a 20 ppm dye concentration. jchps.com While specific studies on Methylene Blue and Crystal Violet with this compound are part of broader research into dye degradation, the principles of photocatalysis by metal oxides are well-established for these compounds. nanochemres.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.com

The generation of hydrogen through water splitting is a promising avenue for clean energy production, and semiconductor materials play a crucial role as photocatalysts in this process. electrochem.org Antimony-containing compounds are being investigated for their potential in photoelectrochemical applications. wisc.edu While research in this area is ongoing, the principle involves using the energy from light to split water molecules into hydrogen and oxygen.

Antimony-doped materials, such as antimony-doped tin oxide, have been used as supports for catalysts in water electrolysis, enhancing their activity and durability. rsc.org The electronic properties of antimony oxides can contribute to the efficiency of photoelectrochemical processes by improving charge separation and transport. acs.orgacs.org Although direct application of pure this compound for water splitting is still an area of active research, its properties suggest potential for use in composite or doped photocatalytic systems. acs.orgacs.org

This compound as a Lewis Acid Catalyst in Organic Synthesis

Beyond polymer science and photocatalysis, this compound also functions as a Lewis acid catalyst in certain organic reactions. tandfonline.com A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. Antimony compounds, in general, exhibit Lewis acidic properties. wikipedia.orgresearchgate.net

A notable example of this compound's application as a Lewis acid catalyst is in the synthesis of 5-substituted 1H-tetrazoles. tandfonline.com In this reaction, this compound effectively catalyzes the [2+3] cycloaddition of sodium azide (B81097) with various nitriles to produce the corresponding tetrazoles in good yields. tandfonline.com The Lewis acidic nature of the antimony center is thought to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. This catalytic activity highlights the versatility of this compound in facilitating important transformations in organic synthesis. tandfonline.com

Dual-Metal and Bimetallic Catalytic Systems Incorporating this compound

This compound is frequently incorporated into dual-metal and bimetallic catalytic systems to enhance catalytic activity, stability, and selectivity for a variety of industrial applications. The synergy between this compound and other metallic compounds often leads to performance exceeding that of the individual components. These systems are prominent in polymerization, electrocatalysis, and environmental catalysis.

One of the most significant applications of these systems is in the production of polyethylene terephthalate (PET). While this compound is an effective polycondensation catalyst on its own, it is often combined with zinc compounds. This antimony-zinc composition enhances productivity and improves the brightness of the resulting polymer. google.com The use of zinc as a co-catalyst can also reduce the required amount of the more expensive antimony, offering economic advantages. google.com Similarly, titanium-antimony composite catalysts have been shown to exhibit higher catalytic activity and superior thermal stability during polyester (B1180765) synthesis compared to antimony catalysts alone, resulting in shorter reaction times. researching.cn

In the field of electrocatalysis, this compound is a key component in creating robust and active materials. Antimony-doped tin oxide (ATO) is used as a support for palladium (Pd) catalysts in the electrooxidation of formic acid. acs.org The introduction of antimony into the tin oxide structure creates oxygen vacancies, which are believed to facilitate the oxidation reaction. acs.org Furthermore, mixed metal-antimony oxides have been developed for the oxygen evolution reaction, a critical process in water splitting. Systems combining antimony with metals such as cobalt, manganese, iron, nickel, and ruthenium have been explored. chemrxiv.orgchemrxiv.org Notably, the ruthenium-antimony oxide system demonstrates exceptional activity and stability, even under harsh acidic conditions and elevated temperatures. chemrxiv.orgchemrxiv.orgrsc.org The enhanced stability is attributed to either the formation of a distinct antimonate (B1203111) phase or a nanoscale intermixing of the respective metal oxides. chemrxiv.orgchemrxiv.org

Environmental catalysis also benefits from bimetallic systems containing antimony. For instance, novel iron-antimony binary metal oxide catalysts have been synthesized for the selective catalytic reduction (SCR) of nitric oxides (NOx), a major air pollutant. These catalysts exhibit high efficiency over a broad temperature range and good resistance to water and sulfur dioxide poisoning. The enhanced performance is attributed to a synergistic interaction between iron and antimony, involving a redox cycle of Fe³⁺/Fe²⁺ and Sb⁵⁺/Sb³⁺ that improves the adsorption and reaction of NOx species. Another innovative application is seen in nanoporous antimony-bismuth alloys, which have been shown to be highly effective for the electroreduction of carbon dioxide to formate. researchgate.net In this system, the interaction between bismuth and antimony activates the antimony sites, significantly enhancing their catalytic activity and selectivity compared to monometallic antimony. researchgate.net

The table below summarizes key examples of dual-metal and bimetallic systems incorporating antimony.

| Metal Combination | Application | Synergistic Effect |

| Antimony-Zinc | PET Polymerization | Increased productivity, improved polymer brightness, reduced cost. google.com |

| Antimony-Titanium | Polyester Synthesis | Higher catalytic activity and thermal stability, shorter reaction times. researching.cn |